molecular formula C14H21N5O B1207937 9-Cyclohexyl-2-n-propoxy-9H-adenine CAS No. 73535-50-9

9-Cyclohexyl-2-n-propoxy-9H-adenine

Cat. No.: B1207937
CAS No.: 73535-50-9
M. Wt: 275.35 g/mol
InChI Key: HCCZHQLKTDQYBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: BB-1502 is synthesized through a series of chemical reactions involving 2,9-disubstituted adenine derivatives. The synthetic route typically involves the conversion of 9-(2-cyclohexenyl), 9-tetrahydropyranyl, and 9-benzyl derivatives of 2,6-dichloropurine to 2-chloroadenines. Subsequent nucleophilic substitution of the 2-chloro group with alkoxides, mercaptides, and amines affords the desired compounds . The 9-cyclohexyl derivatives are prepared by hydrogenation of the corresponding 9-cyclohexenyl compounds .

Industrial Production Methods: The industrial production of BB-1502 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Properties

CAS No.

73535-50-9

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

9-cyclohexyl-2-propoxypurin-6-amine

InChI

InChI=1S/C14H21N5O/c1-2-8-20-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H2,15,17,18)

InChI Key

HCCZHQLKTDQYBT-UHFFFAOYSA-N

SMILES

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N

Canonical SMILES

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N

73535-50-9

Synonyms

9-cyclohexyl-2-n-propoxy-9H-adenine
BB 1502
BB-1502

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.21 g. (7.8 mmoles) of 9-(2-cyclohexenyl)-2-n-propoxy-9H-adenine in 30 ml. of 90% ethanol was hydrogenated overnight with 250 mg. of 10% Pd-C and then filtered. The filtrate was evaporated in vacuo, giving a residue which was crystallized from ethyl acetate-n-hexane. Yield 1.85 g. (76%); m.p. 148°-150° C. IR(KBr): 3510, 2930, 1670, 1640, 1595, 1405 cm-1. UV: λmaxMeOH 252 nm (ε 8360), 269 nm (ε 13200). NMR(CDCl3): δ 1.03(3H, t, J=7 Hz), 1.80(12H, m), 4.20(2H, t, J=7 Hz), 4.35(1H, m), 6.02(2H, s), 7.55(1H, s).
Name
9-(2-cyclohexenyl)-2-n-propoxy-9H-adenine
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)c1nc(N)c2ncn(C3CCCCC3)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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